molecular formula C12H20N2OS B5887111 2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5887111
M. Wt: 240.37 g/mol
InChI Key: CMTNWTDDQNGNDX-UHFFFAOYSA-N
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Description

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 3-methylthiophen-2-ylmethyl group and an ethanol moiety

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could yield a variety of piperazine derivatives with different functional groups .

Scientific Research Applications

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the 3-methylthiophen-2-ylmethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-11-2-9-16-12(11)10-14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNWTDDQNGNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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